Cas no 619-58-9 (4-Iodobenzoic acid)

4-Iodobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Iodobenzoic acid
- Benzoylphenobarbital
- 4-HO2CC6H4I
- 4-Iodo-benzoic acid
- 4-Jodbenzoesaeure
- Benzoic acid,4-iodo
- Benzoic acid,p-iodo
- para-iodobenzoic acid
- p-Iodobenzenecarboxylic acid
- p-iodobenzoic acid
- Benzoic acid, 4-iodo-
- Benzoic acid, p-iodo-
- 4-Jodbenzoesaeure [German]
- 4-iodo benzoic acid
- IPO4LYQ1EN
- GHICCUXQJBDNRN-UHFFFAOYSA-N
- 4-Iodobenzoicacid
- p-Iodo-benzoic acid
- 4 -iodobenzoic acid
- PubChem3928
- KSC353Q8F
- RARECHEM
- Q27280838
- AKOS000118868
- UNII-IPO4LYQ1EN
- MF-0039
- NS00043097
- Z57636572
- BDBM50405325
- 4-Iodobenzoic acid, 98%
- BRN 1860232
- MFCD00002533
- EINECS 210-603-2
- I0054
- AE-562/42923958
- W-105069
- DTXSID20862304
- 4-Iodobenzoic acid, purum, >=97.0% (HPLC)
- NSC-3773
- AC-22933
- KZ6
- FT-0618782
- InChI=1/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10
- SCHEMBL79334
- NSC-176127
- IODOBENZOIC ACID, P-
- AM20040877
- F2191-0085
- CHEMBL101265
- NSC3773
- SY001356
- EN300-18256
- CS-W014112
- D70923
- 619-58-9
- NSC 3773
- 4-Iodobenzoic acid,99%
- Benzoic acid, piodo
- Benzoic acid, 4iodo
- DB-014490
- 4Jodbenzoesaeure
- pIodobenzoic acid
- para-iodobenzoate
- (125I)-para-iodobenzoate
- pIodobenzenecarboxylic acid
- STK256891
- DTXCID20198473
- HY-W013396
- 4-iodobenzoic acid, 125I-
-
- MDL: MFCD00002533
- インチ: 1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
- InChIKey: GHICCUXQJBDNRN-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H]
- BRN: 1860232
計算された属性
- せいみつぶんしりょう: 247.93343g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 247.93343g/mol
- 単一同位体質量: 247.93343g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 10
- 複雑さ: 128
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 2.180(lit.)
- ゆうかいてん: 270-273 °C (lit.)
- ふってん: 318.5°C at 760 mmHg
- フラッシュポイント: 146.4℃
- ようかいど: 0.04g/l
- すいようせい: 0.04 g/L (25 ºC)
- PSA: 37.30000
- LogP: 1.98940
- かんど: Light Sensitive
- 酸性度係数(pKa): 4.00(at 25℃)
- ようかいせい: 0.04g/L。
4-Iodobenzoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- RTECS番号:DH2976000
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
- 危険レベル:IRRITANT, LIGHT SENSITIVE
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
4-Iodobenzoic acid 税関データ
- 税関コード:29163900
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Iodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10730-50g |
4-Iodobenzoic acid, 97% |
619-58-9 | 97% | 50g |
¥1496.00 | 2023-03-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037957-100g |
4-Iodobenzoic acid |
619-58-9 | 98% | 100g |
¥130.00 | 2024-05-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018117-5g |
4-Iodobenzoic acid |
619-58-9 | 98% | 5g |
¥28 | 2024-05-22 | |
Oakwood | 005464-1g |
4-Iodobenzoic acid |
619-58-9 | 97% | 1g |
$10.00 | 2024-07-19 | |
Apollo Scientific | OR4999-25g |
4-Iodobenzoic acid |
619-58-9 | 98% | 25g |
£15.00 | 2025-02-20 | |
TRC | I689560-25g |
4-Iodobenzoic Acid |
619-58-9 | 25g |
$ 90.00 | 2022-06-04 | ||
Enamine | EN300-18256-0.1g |
4-iodobenzoic acid |
619-58-9 | 95% | 0.1g |
$19.0 | 2023-09-19 | |
Enamine | EN300-18256-5.0g |
4-iodobenzoic acid |
619-58-9 | 95% | 5g |
$29.0 | 2023-05-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I38640-100g |
4-Iodobenzoic acid |
619-58-9 | 97% | 100g |
¥125.0 | 2023-09-07 | |
eNovation Chemicals LLC | Y1209203-25G |
4-iodobenzoic acid |
619-58-9 | 97% | 25g |
$65 | 2023-09-02 |
4-Iodobenzoic acid サプライヤー
4-Iodobenzoic acid 関連文献
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Abhijit Paul,Debnath Chatterjee,Srirupa Banerjee,Somnath Yadav New J. Chem. 2020 44 14447
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A. Prastaro,P. Ceci,E. Chiancone,A. Boffi,R. Cirilli,M. Colone,G. Fabrizi,A. Stringaro,S. Cacchi Green Chem. 2009 11 1929
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Benjamin B. Kirk,David G. Harman,Hilkka I. Kentt?maa,Adam J. Trevitt,Stephen J. Blanksby Phys. Chem. Chem. Phys. 2012 14 16719
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Roberta Bernini,Sandro Cacchi,Giancarlo Fabrizi,Giovanni Forte,Francesco Petrucci,Alessandro Prastaro,Sandra Niembro,Alexandr Shafir,Adelina Vallribera Green Chem. 2010 12 150
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5. Functionalized alkyne bridged dendron based chromophores for dye-sensitized solar cell applicationsNam Seob Baek,Jun-Ho Yum,Xianxi Zhang,Hwan Kyu Kim,Mohammad K. Nazeeruddin,Michael Gr?tzel Energy Environ. Sci. 2009 2 1082
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Benjamin B. Kirk,David G. Harman,Hilkka I. Kentt?maa,Adam J. Trevitt,Stephen J. Blanksby Phys. Chem. Chem. Phys. 2012 14 16719
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Jian-Qiang Liu,Jian Wu,Jun Wang,Lu Lu,Carole Daiguebonne,Guillaume Calvez,Olivier Guillou,Hiroshi Sakiyama,Ng Seik Weng,Matthias Zeller RSC Adv. 2014 4 20605
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Leslie J. Oates,Richard F. W. Jackson,Michael H. Block Org. Biomol. Chem. 2003 1 140
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Dennis B. Pacardo,Joseph M. Slocik,Kyle C. Kirk,Rajesh R. Naik,Marc R. Knecht Nanoscale 2011 3 2194
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Paul Smart,ángela Bejarano-Villafuerte,Rebecca M. Hendry,Lee Brammer CrystEngComm 2013 15 3160
4-Iodobenzoic acidに関する追加情報
4-Iodobenzoic Acid (CAS No. 619-58-9): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
4-Iodobenzoic acid, with the chemical formula C₇H₅IO₃, is a halogenated aromatic carboxylic acid widely recognized for its significant role in synthetic organic chemistry, pharmaceutical research, and biochemical applications. Its unique structural features, comprising a benzene ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 1-position, make it a valuable building block for constructing more complex molecules. This compound is particularly noteworthy due to its utility in cross-coupling reactions, drug discovery, and the synthesis of bioactive molecules.
The chemical properties of 4-Iodobenzoic acid stem from its halogenated aromatic core, which facilitates various transformations that are otherwise difficult to achieve with non-halogenated benzoic acid derivatives. The presence of the iodine atom at the 4-position enhances its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in medicinal chemistry for constructing biaryl structures, which are prevalent in many pharmacologically active compounds.
In recent years, 4-Iodobenzoic acid has found increasing application in the development of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its reactivity to synthesize novel inhibitors of enzymes involved in cancer metabolism and inflammation. The ability to introduce diverse functional groups via cross-coupling reactions allows for the fine-tuning of molecular properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
One notable area where 4-Iodobenzoic acid has made a significant impact is in the synthesis of fluorescent probes for biochemical assays. The incorporation of an iodine atom into a benzoic acid scaffold enhances the molecule's ability to participate in metal-catalyzed coupling reactions with fluorophores or quencher groups. This has led to the development of highly sensitive and selective probes for imaging cellular processes and detecting disease biomarkers.
The pharmaceutical industry has also harnessed the potential of 4-Iodobenzoic acid in the discovery of new therapeutic agents. By serving as a precursor in multi-step synthetic routes, it enables the construction of complex drug candidates with tailored biological activities. For example, derivatives of 4-Iodobenzoic acid have been explored as potential treatments for neurological disorders, where their ability to modulate neurotransmitter receptor activity is of great interest.
The synthetic versatility of 4-Iodobenzoic acid extends beyond pharmaceutical applications. In material science, it has been utilized to prepare advanced polymers and functional materials with unique electronic and optical properties. The ability to incorporate halogenated aromatic units into polymer backbones can influence material performance, making it useful for applications such as organic electronics and nanotechnology.
The industrial production of 4-Iodobenzoic acid typically involves halogenation reactions starting from benzoic acid or its derivatives. Advances in green chemistry have led to more sustainable methods for synthesizing this compound, emphasizing catalytic processes that minimize waste and energy consumption. Such innovations align with global efforts to promote environmentally friendly chemical manufacturing practices.
Ongoing research continues to uncover new applications for 4-Iodobenzoic acid, particularly in areas related to precision medicine and personalized therapeutics. By enabling the rapid construction of customized molecular libraries, this compound plays a crucial role in high-throughput screening programs aimed at identifying novel drug candidates. Its continued relevance underscores its importance as a cornerstone intermediate in modern chemical biology and medicinal chemistry.
In conclusion, 4-Iodobenzoic acid (CAS No. 619-58-9) remains an indispensable tool for chemists and biologists alike. Its unique reactivity and structural features make it indispensable for constructing complex molecules across multiple disciplines. As research progresses, it is expected that new applications for this versatile compound will continue to emerge, further solidifying its position as a cornerstone of synthetic chemistry.
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